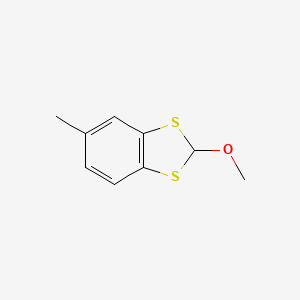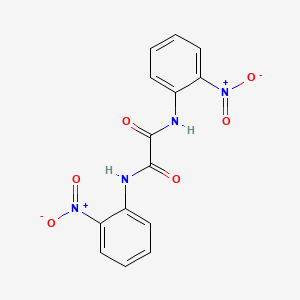
N,N'-bis(2-nitrophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2-nitrophenyl)ethanediamide is a chemical compound with the molecular formula C14H10N4O6 It is characterized by the presence of two nitrophenyl groups attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-nitrophenyl)ethanediamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with another equivalent of 2-nitroaniline to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-nitrophenyl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Reduction: The major product would be N,N’-bis(2-aminophenyl)ethanediamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of N,N’-bis(2-nitrophenyl)ethanediamide can be formed.
Applications De Recherche Scientifique
N,N’-bis(2-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-bis(2-nitrophenyl)ethanediamide and its derivatives would depend on the specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The nitro groups could also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-ethylphenyl)ethanediamide
- N,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2-aminophenyl)ethanediamide
Uniqueness
N,N’-bis(2-nitrophenyl)ethanediamide is unique due to the presence of nitro groups, which impart distinct chemical reactivity compared to its analogs. The nitro groups make it more reactive in reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .
Propriétés
Numéro CAS |
51413-45-7 |
|---|---|
Formule moléculaire |
C14H10N4O6 |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
N,N'-bis(2-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H10N4O6/c19-13(15-9-5-1-3-7-11(9)17(21)22)14(20)16-10-6-2-4-8-12(10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
Clé InChI |
WOHJAGSFLLJTQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


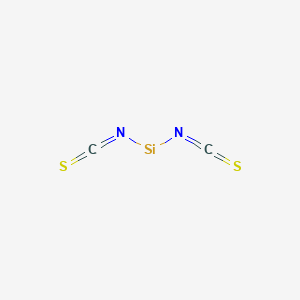
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
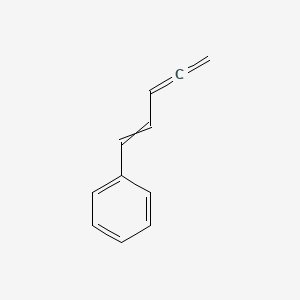
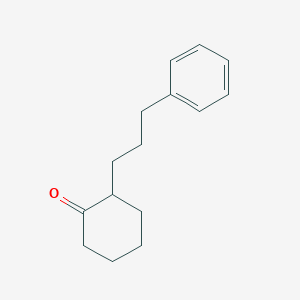
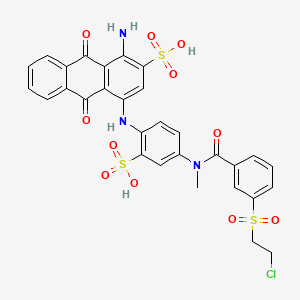
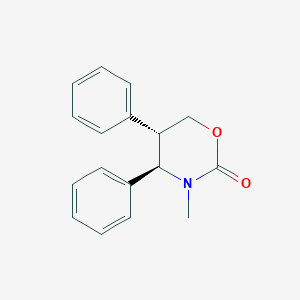
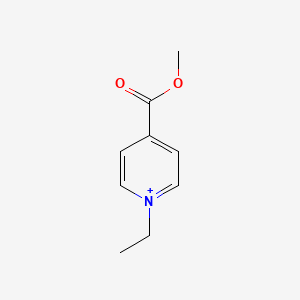

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
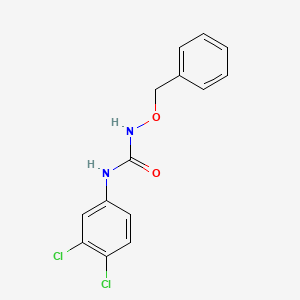
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
